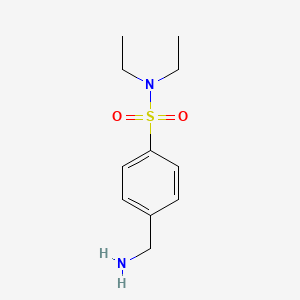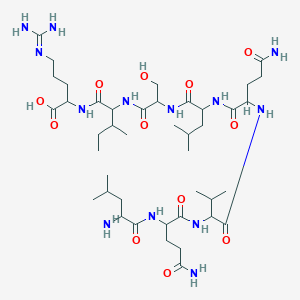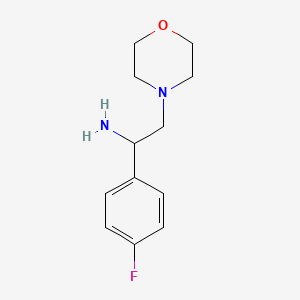
1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine is an organic compound that features a fluorophenyl group attached to a morpholine ring via an ethanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and morpholine.
Formation of Intermediate: 4-Fluoroaniline is reacted with an appropriate alkylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with morpholine under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethanamine
- 1-(4-Fluorophenyl)-2-(pyrrolidin-4-yl)ethanamine
- 1-(4-Fluorophenyl)-2-(azepan-4-yl)ethanamine
Uniqueness
1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C12H17FN2O |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)12(14)9-15-5-7-16-8-6-15/h1-4,12H,5-9,14H2 |
InChI Key |
NIQGDLVREYGCAO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)


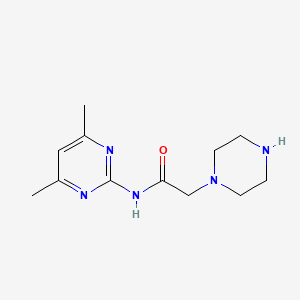
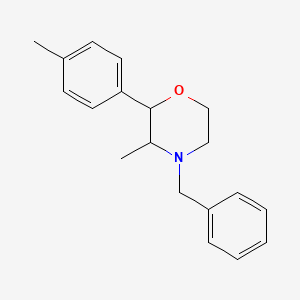
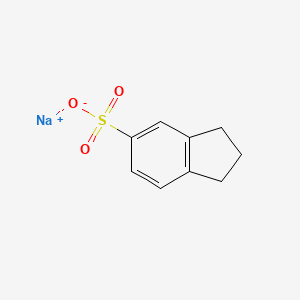
![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)

![3-Amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12110917.png)
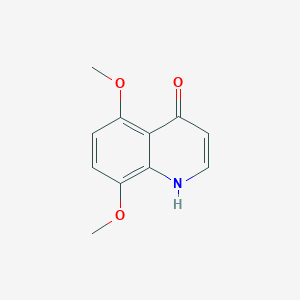
![3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide](/img/structure/B12110924.png)
